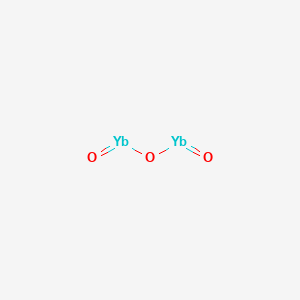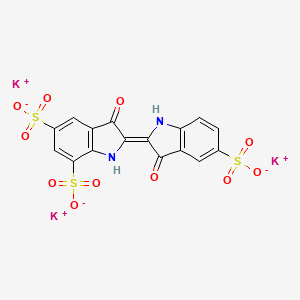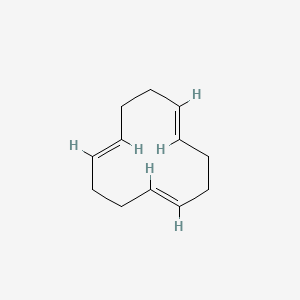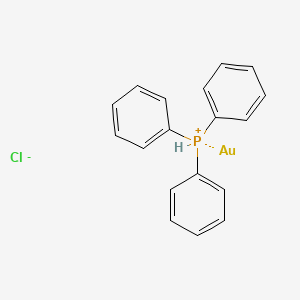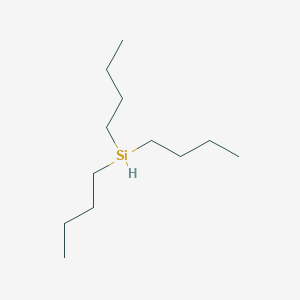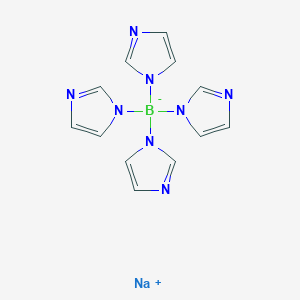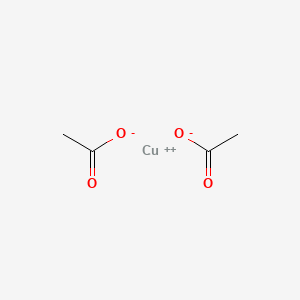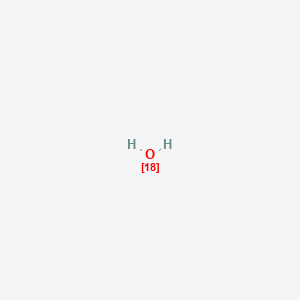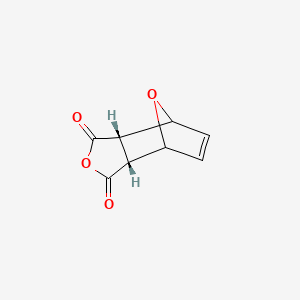
Scandium(3+);triacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(3+);triacetate;hydrate, also known as scandium(III) acetate hydrate, is a chemical compound with the formula Sc(CH₃COO)₃·xH₂O. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Scandium(3+);triacetate;hydrate can be synthesized through several methods:
Reaction with Acetic Acid: Scandium hydroxide or scandium oxide reacts with acetic acid to form scandium(III) acetate hydrate.
Industrial Production: Industrially, scandium(III) acetate hydrate is produced by reacting scandium-containing ores with acetic acid, followed by purification and crystallization processes.
Chemical Reactions Analysis
Scandium(3+);triacetate;hydrate undergoes various chemical reactions:
Oxidation: It decomposes into scandium oxide at high temperatures.
Hydrolysis: In aqueous solutions, scandium(III) acetate hydrate can hydrolyze to form scandium hydroxide and acetic acid.
Complex Formation: It can form complexes with other ligands, such as forming a dimeric hydrolysis complex in acidic solutions.
Scientific Research Applications
Scandium(3+);triacetate;hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of scandium(3+);triacetate;hydrate involves its ability to form stable complexes with various ligands. In aqueous solutions, scandium(III) ions can coordinate with water molecules and other ligands, leading to the formation of hydrated complexes. These complexes can interact with molecular targets, such as ribosomes, potentially modulating their function .
Comparison with Similar Compounds
Scandium(3+);triacetate;hydrate can be compared with other similar compounds:
Scandium(III) Nitrate: Similar to scandium(III) acetate hydrate, scandium(III) nitrate is used in the preparation of scandium-containing materials but has different solubility and reactivity properties.
Scandium(III) Chloride: This compound is also used in various industrial applications and has different chemical properties compared to scandium(III) acetate hydrate.
Scandium(III) Sulfate: Another similar compound with distinct properties and applications in different fields.
This compound stands out due to its unique ability to form stable complexes and its solubility in water, making it versatile for various applications.
Properties
IUPAC Name |
scandium(3+);triacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFOVXMMKWBAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Sc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703066 |
Source


|
| Record name | Scandium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-51-0 |
Source


|
| Record name | Scandium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
